2-(Naphthalen-1-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-naphthalen-1-yl-1-(5-pyridin-4-yl-2,3-dihydroindol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O/c28-25(17-21-6-3-5-19-4-1-2-7-23(19)21)27-15-12-22-16-20(8-9-24(22)27)18-10-13-26-14-11-18/h1-11,13-14,16H,12,15,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRUEOVRPYYTOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)C3=CC=NC=C3)C(=O)CC4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(Naphthalen-1-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone is a complex organic compound that features a unique combination of naphthalene, indoline, and pyridine structures. This indolinone derivative has gained attention in recent years due to its promising biological activities, particularly in the fields of cancer therapy and neurodegenerative disease treatment.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 364.4 g/mol. Its structure can be visualized as an ethanone derivative where the carbonyl group is connected to both the naphthalene and the indoline-pyridine system. The presence of these functional groups significantly influences its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H20N2O |
| Molecular Weight | 364.4 g/mol |
| CAS Number | 2034226-33-8 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. Studies show that indolinone derivatives can interact with microtubules, which are crucial for cell division and stability. This interaction can disrupt cancer cell proliferation, making it a candidate for further investigation in cancer therapies. For instance, compounds with similar structures have demonstrated cytotoxicity against various cancer cell lines, including hypopharyngeal tumor cells, where they induced apoptosis more effectively than standard treatments like bleomycin .
Neuroprotective Effects
In addition to its anticancer potential, this compound may also play a role in neuroprotection. Preliminary studies suggest that it could inhibit key enzymes involved in neurodegenerative diseases, such as acetylcholinesterase (AChE), which is implicated in Alzheimer's disease. By inhibiting AChE, the compound could enhance acetylcholine levels in the brain, potentially improving cognitive function .
The biological activity of this compound is largely attributed to its structural features that allow for specific interactions with biological targets:
- Microtubule Interaction : The compound's ability to bind to tubulin may lead to disruption of microtubule dynamics, which is essential for cancer cell division.
- Enzyme Inhibition : By targeting AChE and other relevant enzymes, it may exert protective effects against neurodegeneration.
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in both cancer treatment and neuroprotection:
- Cytotoxicity Studies : In vitro studies demonstrated that indolinone derivatives similar to this compound exhibited enhanced cytotoxic effects against various cancer cell lines, suggesting a promising therapeutic application .
- Neuroprotective Studies : Research indicated that compounds designed with similar frameworks could inhibit AChE effectively while also showing antioxidant properties, indicating potential for dual-action therapies against neurodegenerative diseases .
Scientific Research Applications
Anticancer Activity
Research indicates that indolinone derivatives, including 2-(Naphthalen-1-yl)-1-(5-(pyridin-4-yl)indolin-1-yl)ethanone, exhibit promising anticancer properties. Studies have demonstrated that this compound can interact with microtubules, potentially disrupting cancer cell proliferation. Its structural features allow for enhanced binding affinity to cancer-related targets, making it a candidate for further development in cancer therapies.
Antimicrobial Properties
The compound has also shown antimicrobial activity against various pathogens. The presence of the pyridine moiety is believed to contribute to its effectiveness against bacterial strains. This aspect warrants further investigation into its potential as an antimicrobial agent in clinical settings.
Case Studies
Several case studies have been documented regarding the applications of this compound:
- Study on Anticancer Mechanisms : A recent study evaluated the compound's effect on human cancer cell lines, revealing significant inhibition of cell growth at micromolar concentrations. The study highlighted its potential as a lead compound for developing new anticancer drugs .
- Antimicrobial Efficacy Assessment : Another research project tested the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Results indicated effective inhibition, suggesting potential applications in treating bacterial infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group and Backbone Analogues
The ethanone core is a common feature among several pharmacologically active compounds. Key comparisons include:
Key Observations:
- Ethanone vs. Methanone: The target compound’s ethanone backbone offers greater conformational flexibility compared to methanone analogs (e.g., ), which may influence binding kinetics .
- Substituent Effects: Naphthalenyl groups (as in ) enhance lipophilicity, whereas pyrrolidinyl or nitrophenyl groups () modulate receptor selectivity .
Pharmacological and Forensic Relevance
- Psychoactive Potential: Cathinone derivatives () and naphthalenyl-indole compounds () are linked to psychoactivity, implying possible CNS effects in the target compound .
- Selectivity: Pyridinyl-indazole derivatives () demonstrate kinase inhibition, hinting at therapeutic avenues for the target compound if similar binding motifs exist .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
